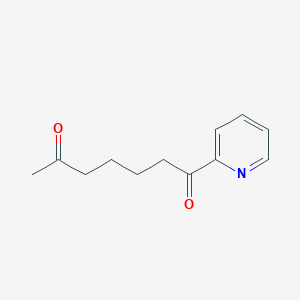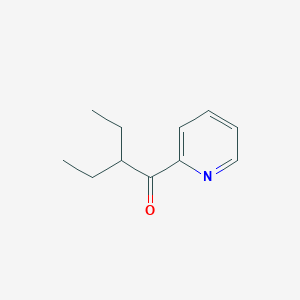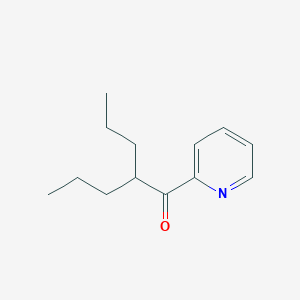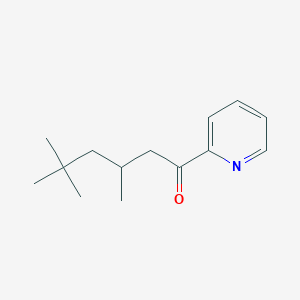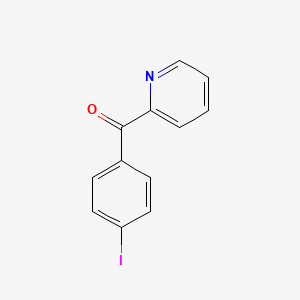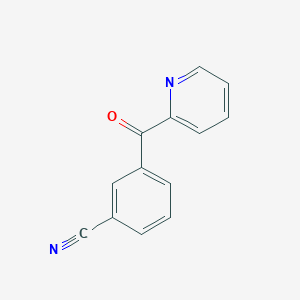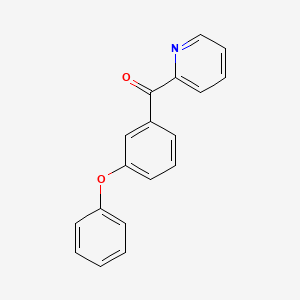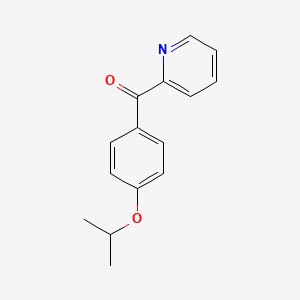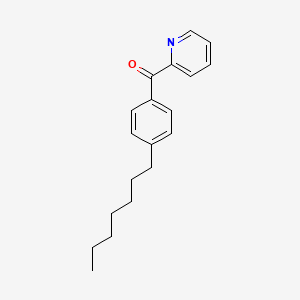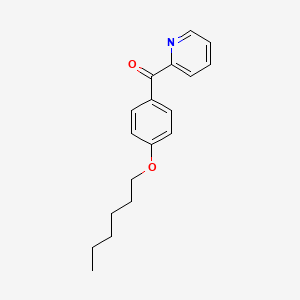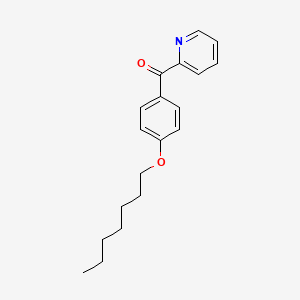
4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane is represented by the formula C11H10ClF3O . More detailed structural information may be available in databases such as PubChem .Chemical Reactions Analysis
The specific chemical reactions involving 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane are not provided in the search results. This compound is used in chemical research and industry, which suggests it may participate in various reactions.Physical And Chemical Properties Analysis
4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane has a molecular weight of 250.64 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Carbon-Carbon Bond Cleavage : Research has been conducted on the regioselective CC bond cleavage in arylhydrazones of trifluoro-1-(thiophen-2-yl)butane-1,3-diones, which are closely related compounds. This work emphasizes the potential for selective chemical transformations involving similar structures (Solhnejad et al., 2013).
Structural and Tautomeric Studies : Investigations into the tautomeric and acid-base properties of azoderivatives of benzoylacetone provide insights into the chemical behavior of related compounds, which could be relevant for understanding 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane (Mahmudov et al., 2011).
Applications in Materials Science
- Dye-Sensitized Solar Cells : Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers, which include similar structural motifs, have been developed for use in dye-sensitized solar cells. Such research highlights the potential application of 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane in renewable energy technologies (Islam et al., 2006).
Advanced Chemical Reactions
- Photoinduced Direct Oxidative Annulation : The compound has potential applications in photoinduced direct oxidative annulation processes, as seen in studies of similar 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones (Zhang et al., 2017).
Environmental and Health Applications
- Detoxication Pathways : Studies on the detoxication pathways of chloroprene metabolites in vitro may provide insights into the metabolic and environmental behavior of similar chlorinated compounds (Munter et al., 2003).
Mechanism of Action
The mechanism of action for 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane is not specified in the search results. As a compound used in chemical research, its mechanism of action would depend on the specific context of its use.
Safety and Hazards
properties
IUPAC Name |
4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-7-3-6-10(16)8-4-1-2-5-9(8)11(13,14)15/h1-2,4-5H,3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYNOJVTECVSNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642275 |
Source


|
| Record name | 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane | |
CAS RN |
898783-64-7 |
Source


|
| Record name | 4-Chloro-1-[2-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

